molecular formula C12H11NO4S2 B3052396 Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate CAS No. 409364-77-8

Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate

Cat. No.: B3052396
CAS No.: 409364-77-8
M. Wt: 297.4 g/mol
InChI Key: DOSQXDPMQNFOHS-UHFFFAOYSA-N
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Description

Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate (CAS 409364-77-8) is a thiophene-based compound featuring a methyl carboxylate group at position 2 and a phenylsulfonamide substituent at position 3 of the thiophene ring. Its synthesis typically involves reacting methyl 3-aminothiophene-2-carboxylate with phenylsulfonyl chloride under controlled conditions, achieving yields of 76–90% . The compound’s structural and electronic properties make it a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and antibacterial agents .

Properties

IUPAC Name

methyl 3-(benzenesulfonamido)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(7-8-18-11)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSQXDPMQNFOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403217
Record name methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

409364-77-8
Record name methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide group.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function . The compound’s ability to undergo various chemical reactions also contributes to its biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Thiophene Derivatives
Compound Name Substituents at Position 3 Core Structure Key Applications
Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate Phenylsulfonamide Thiophene Enzyme inhibition, Antibacterial
Methyl 3-[(ethoxycarbonyl)amino]thiophene-2-carboxylate Ethoxycarbonylamino Thiophene Precursor for indole/indazole inhibitors
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate Bromoacetyl group Thiophene Reactive intermediate
Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate 4,6-Dimethylpyrimidinylamino Thiophene Kinase inhibitor scaffolds
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate 4-Chlorophenylsulfonyl, methylthio Thiophene Not specified (structural complexity)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Hydroxyphenyl, tetrahydrobenzo[b]thiophene Tetrahydrobenzo[b]thiophene Antibacterial activity

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The phenylsulfonyl group in the target compound enhances electrophilicity at the thiophene ring, facilitating nucleophilic substitutions. In contrast, ethoxycarbonylamino () and dimethylpyrimidinylamino () groups introduce steric bulk, altering binding affinity in enzyme interactions.
  • Tetrahydrobenzo[b]thiophene Derivatives : Compounds like those in and exhibit saturated rings, reducing aromaticity and increasing conformational flexibility, which may improve membrane permeability in antibacterial applications .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Name Melting Point (°C) IR/NMR Highlights
This compound Not reported C=O (1720 cm⁻¹), SO₂ (1350 cm⁻¹)
Compound 2 () 223–226 C=O (1715 cm⁻¹), C-O (1250 cm⁻¹)
Compound 3 () 213–216 NH (3300 cm⁻¹), C=O (1690 cm⁻¹)
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate Not reported Br-C=O (1740 cm⁻¹), NH (3250 cm⁻¹)

Key Observations:

  • The phenylsulfonyl group’s strong IR absorption at 1350 cm⁻¹ () distinguishes it from carbonyl-dominated spectra of acetylated analogues ().
  • Tetrahydrobenzo[b]thiophene derivatives () exhibit higher melting points (>200°C), suggesting greater crystallinity due to ring saturation.

Biological Activity

Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents an overview of the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a phenylsulfonylamino group and a methyl ester. This unique structure contributes to its diverse chemical reactivity and potential biological activities. The presence of the thiophene moiety is significant, as thiophenes are known for their roles in various biological applications due to their electronic properties and ability to participate in numerous chemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Compounds containing thiophene rings have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation, but they may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties . Studies suggest that this compound can induce apoptosis (programmed cell death) in cancer cells. This is particularly relevant as many anticancer drugs target pathways that regulate cell survival and proliferation. The thiophene structure may enhance the compound's ability to interact with cellular targets involved in cancer progression .

The mechanisms by which this compound exerts its biological effects include:

  • Cell Proliferation Inhibition : The compound may inhibit key signaling pathways that promote cell division.
  • Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to their death.
  • Antimicrobial Activity : Potential disruption of microbial cell membranes or metabolic processes.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus and E. coli.
Study BAnticancerShowed induction of apoptosis in breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
Study CMechanistic InsightsInvestigated the interaction with specific cellular targets, revealing potential pathways affected by the compound.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate for further research in drug development:

  • Drug Development : Due to its promising biological activities, it is being explored as a lead compound for new antimicrobial and anticancer therapies.
  • Synthetic Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, enhancing its utility in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate

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